molecular formula C9H16Cl2N2O B13481259 2-(4-Methoxy-5-methylpyridin-2-yl)ethan-1-amine dihydrochloride

2-(4-Methoxy-5-methylpyridin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B13481259
M. Wt: 239.14 g/mol
InChI Key: SBKAKPUDXMQYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxy-5-methylpyridin-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a methoxy group at the 4-position and a methyl group at the 5-position of the pyridine ring, along with an ethanamine side chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-5-methylpyridin-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced at the 4- and 5-positions of the pyridine ring, respectively, using specific reagents and catalysts.

    Attachment of the Ethanamine Side Chain: The ethanamine side chain is attached to the pyridine ring through a nucleophilic substitution reaction.

    Formation of the Dihydrochloride Salt: The final compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-5-methylpyridin-2-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine side chain can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents such as amines and thiols are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

2-(4-Methoxy-5-methylpyridin-2-yl)ethan-1-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-5-methylpyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazin-1-yl)ethan-1-amine: Similar in structure but with a piperazine ring instead of a pyridine ring.

    2-Methoxypyridine-5-boronic acid pinacol ester: Contains a methoxy group and a boronic acid ester group.

    4-Methoxypyridin-2-amine: Similar pyridine structure with a methoxy group at the 4-position.

Uniqueness

2-(4-Methoxy-5-methylpyridin-2-yl)ethan-1-amine dihydrochloride is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H16Cl2N2O

Molecular Weight

239.14 g/mol

IUPAC Name

2-(4-methoxy-5-methylpyridin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C9H14N2O.2ClH/c1-7-6-11-8(3-4-10)5-9(7)12-2;;/h5-6H,3-4,10H2,1-2H3;2*1H

InChI Key

SBKAKPUDXMQYQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N=C1)CCN)OC.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.